3-methyl-5-(methyloxy)-2H-chromen-2-one
Description
3-Methyl-5-(methyloxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 5 and a methyl group at position 3 on the 2H-chromen-2-one scaffold. Coumarins are a class of heterocyclic compounds with a benzopyrone backbone, widely studied for their diverse biological activities, including anticoagulant, antibacterial, and antiviral properties .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-methoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-6-8-9(13-2)4-3-5-10(8)14-11(7)12/h3-6H,1-2H3 |
InChI Key |
HACYMOFODMTPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Acetyl-8-Methoxy-2H-chromen-2-one (C₁₂H₁₀O₄)
- Substituents : Acetyl group at position 3, methoxy at position 6.
- Synthesis: Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in methanol using piperidine as a catalyst .
- Properties: Molecular weight = 224.2 g/mol.
- Activity: Not explicitly reported in the evidence, but acetylated coumarins are often explored for enhanced metabolic stability.
7-Methoxy-5-Prenyloxycoumarin (C₁₅H₁₆O₄)
- Substituents : Methoxy at position 7, prenyloxy (3-methylbut-2-en-1-yloxy) at position 5.
- Synonym: 5-Prenyloxy-7-methoxycoumarin .
- Activity : Prenylated coumarins are associated with antioxidant and anti-inflammatory effects, though specific data for this compound are lacking.
5-Methoxy-3-Chromanone (C₁₀H₁₀O₃)
- Structure: A chromanone derivative with methoxy at position 5.
- Properties: Molecular weight = 178.18 g/mol. Chromanones differ from coumarins by a saturated pyran ring, reducing aromaticity and altering pharmacokinetics .
- Activity: Chromanones are studied for neuroprotective and sedative effects.
3-(Oxadiazolyl)-2H-chromen-2-ones (6a-j)
- Substituents : 4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl at position 3.
- Synthesis : Derived from coumarin precursors via cyclization reactions .
- Activity : Compound 6e (30 mg/kg) showed potent anticonvulsant activity in maximal electroshock (MES) tests, outperforming phenytoin in toxicity profiles .
Farnesiferol C (C₂₄H₃₀O₄)
- Substituents : Complex 7-oxabicyclo[2.2.1]heptane and prenyloxy groups.
- Properties : Molecular weight = 382.49 g/mol. The bulky substituents may limit bioavailability but enhance target specificity .
- Activity : Farnesiferols are traditionally associated with anti-inflammatory and anticancer properties.
Comparative Analysis
Key Observations
Substituent Position and Activity: Methoxy groups at positions 5 or 7 (e.g., 3-methyl-5-methoxy vs. Oxadiazole substituents at position 3 enhance anticonvulsant activity, likely due to improved interactions with ion channels .
Structural Modifications and Solubility: Saturated rings (e.g., chromanones) reduce aromaticity, increasing solubility compared to coumarins . Bulky groups (e.g., Farnesiferol C) may limit bioavailability but improve target specificity .
Synthetic Accessibility :
- Simple substitutions (methyl, methoxy) are synthetically straightforward (e.g., ), while complex derivatives (e.g., oxadiazoles) require multi-step protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
